(4-Benzylpiperazin-1-yl){1-[(4-fluorobenzyl)sulfonyl]piperidin-4-yl}methanone
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Overview
Description
1-BENZYL-4-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE is a complex organic compound that features a piperazine ring substituted with benzyl, fluorophenyl, and methanesulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BENZYL-4-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-fluorobenzyl chloride with piperazine to form 1-(4-fluorobenzyl)piperazine. This intermediate is then reacted with methanesulfonyl chloride under basic conditions to introduce the methanesulfonyl group. Finally, the benzyl group is introduced through a nucleophilic substitution reaction with benzyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-BENZYL-4-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or potassium tert-butoxide in tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-BENZYL-4-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism of action of 1-BENZYL-4-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: A simpler analog with similar structural features but lacking the benzyl and methanesulfonyl groups.
1-Benzyl-4-(4-fluorophenyl)piperazine: Similar structure but without the methanesulfonyl group.
Uniqueness
1-BENZYL-4-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE is unique due to the presence of multiple functional groups that confer distinct chemical and biological properties. The combination of benzyl, fluorophenyl, and methanesulfonyl groups enhances its potential as a versatile compound for various applications .
Properties
Molecular Formula |
C24H30FN3O3S |
---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
(4-benzylpiperazin-1-yl)-[1-[(4-fluorophenyl)methylsulfonyl]piperidin-4-yl]methanone |
InChI |
InChI=1S/C24H30FN3O3S/c25-23-8-6-21(7-9-23)19-32(30,31)28-12-10-22(11-13-28)24(29)27-16-14-26(15-17-27)18-20-4-2-1-3-5-20/h1-9,22H,10-19H2 |
InChI Key |
MILRTXJEHRNFLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)CC3=CC=CC=C3)S(=O)(=O)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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